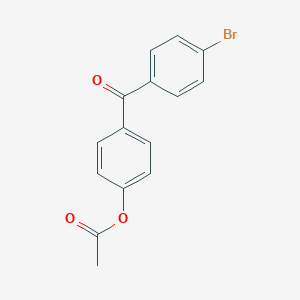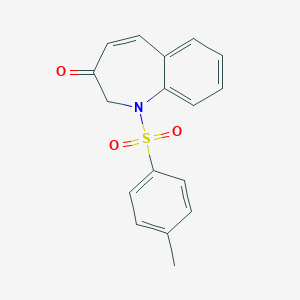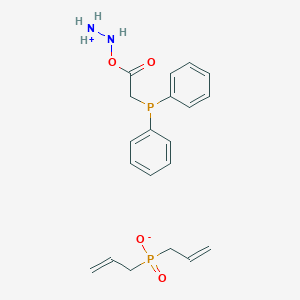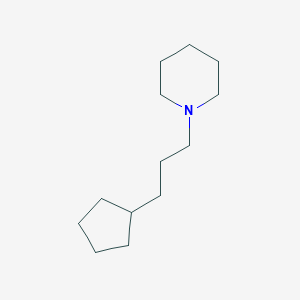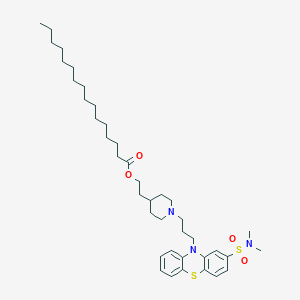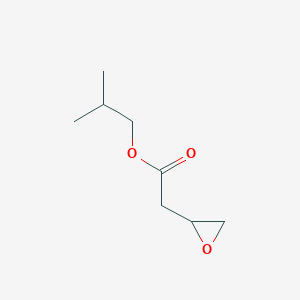
Isobutyl 3,4-epoxybutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 3,4-epoxybutyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of isobutyl 3,4-epoxybutyrate involves the inhibition of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, isobutyl 3,4-epoxybutyrate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemische Und Physiologische Effekte
Isobutyl 3,4-epoxybutyrate has been shown to have several biochemical and physiological effects, including increased cholinergic neurotransmission, improved cognitive function, and reduced oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using isobutyl 3,4-epoxybutyrate in lab experiments include its ability to cross the blood-brain barrier, its potent inhibitory activity against acetylcholinesterase, and its potential applications in the synthesis of polymeric materials. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the use of isobutyl 3,4-epoxybutyrate, including its potential applications in the treatment of Alzheimer's disease, the synthesis of polymeric materials, and the development of new anti-inflammatory and anti-tumor agents. Further studies are needed to determine its safety and efficacy in these applications, as well as to investigate its potential as a tool for studying cholinergic neurotransmission and other biological processes. In addition, future research should focus on the development of new synthesis methods for isobutyl 3,4-epoxybutyrate and its derivatives, as well as the optimization of its pharmacological properties.
Synthesemethoden
Isobutyl 3,4-epoxybutyrate can be synthesized through the reaction of isobutanol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of isobutyl 3,4-epoxybutyrate.
Wissenschaftliche Forschungsanwendungen
Isobutyl 3,4-epoxybutyrate has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In pharmacology, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to cross the blood-brain barrier and inhibit acetylcholinesterase. In materials science, it has been used as a cross-linking agent for the synthesis of polymeric materials.
Eigenschaften
CAS-Nummer |
111006-10-1 |
|---|---|
Produktname |
Isobutyl 3,4-epoxybutyrate |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
Kanonische SMILES |
CC(C)COC(=O)CC1CO1 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



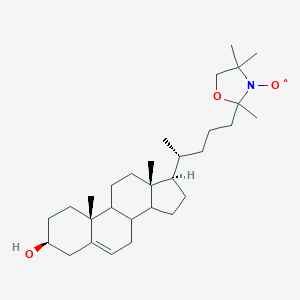
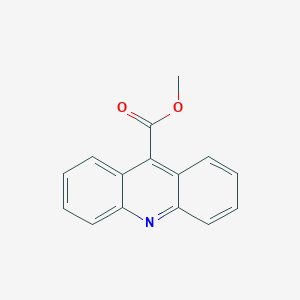
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
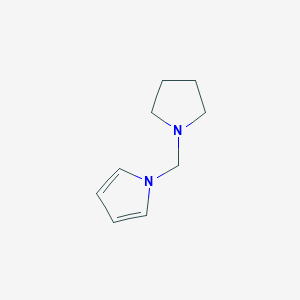
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
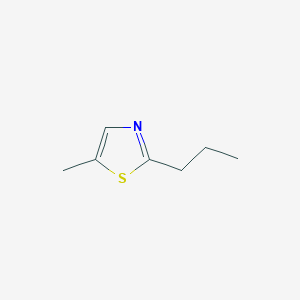
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
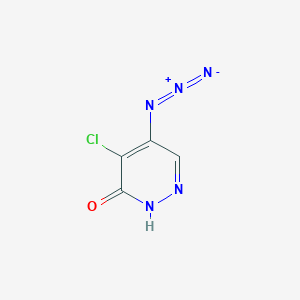
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
